molecular formula C8H18N2 B1180778 2'-O-methylcytidine 5'-monophosphate CAS No. 18422-43-0

2'-O-methylcytidine 5'-monophosphate

Cat. No. B1180778
CAS RN: 18422-43-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-methylcytidine 5'-monophosphate is a pyrimidine ribonucleoside 5'-monophosphate that is CMP monomethylated at position O-2' It derives from a cytidine 5'-monophosphate.

Scientific Research Applications

Inhibition of Viral Replication

A notable application of 2'-O-methylcytidine derivatives is in antiviral research, particularly in inhibiting hepatitis C virus (HCV) replication. β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) and its metabolites have been shown to inhibit HCV RNA-dependent RNA polymerase (RdRp) effectively. This inhibition is achieved through competitive interaction and nonobligate chain termination in the viral replication process (Murakami et al., 2007); (Murakami et al., 2008).

Epigenetic Modifications

Methylated nucleotides like 5-methylcytidine (5-mC) play critical roles in various cellular processes through epigenetic modifications. The distribution of 5-mC in DNA and RNA is tightly controlled. Studies indicate that premethylated nucleotides could be incorporated into DNA and RNA during replication and transcription, impacting gene regulation in cancer (Zeng et al., 2017).

Analytical Chemistry Applications

2'-O-methylcytidine derivatives have been used in developing sensitive analytical methods for studying DNA methylation, an essential aspect of genetic regulation and cancer research. Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis have been employed for analyzing methylation states and nucleotide modifications (Havliš et al., 2001); (Cornelius et al., 2005).

Biophysical Studies

Research on 2'-O-methylcytidine derivatives has also extended to biophysical studies. Investigations into the excited state decay pathways of modified nucleotides provide insights into UV-induced photodamage to DNA. Such studies are crucial for understanding the stability and damage mechanisms in genetic materials (Wang et al., 2018).

Cancer Research

In the context of cancer, the understanding of DNA and RNA methylation in circulating tumor cells has been advanced using 2'-O-methylcytidine derivatives. This research is significant for exploring nucleic acid modifications and their roles in cancer cell formation and metastasis (Huang et al., 2016).

properties

CAS RN

18422-43-0

Product Name

2'-O-methylcytidine 5'-monophosphate

Molecular Formula

C8H18N2

Molecular Weight

0

synonyms

5/'-Cytidylic acid, 2/'-O-Methyl-

Origin of Product

United States

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